(R)-3-Amino-3-(4-bromophenyl)propanenitrile
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Overview
Description
®-3-Amino-3-(4-bromophenyl)propanenitrile is an organic compound that features a bromophenyl group attached to a propanenitrile backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-bromophenyl)propanenitrile typically involves the reaction of 4-bromobenzaldehyde with a suitable amine and nitrile source under controlled conditions. One common method includes the use of a reductive amination process, where 4-bromobenzaldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of ®-3-Amino-3-(4-bromophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-bromophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-3-Amino-3-(4-bromophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, its derivatives have been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the nitrile group.
3-(4-Bromophenyl)propionitrile: Similar structure but lacks the amino group.
4-(4-Bromophenyl)thiazol-2-amine: Contains a thiazole ring instead of a propanenitrile backbone.
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-bromophenyl)propanenitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2/t9-/m1/s1 |
InChI Key |
USZBSIPPVCXNKC-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC#N)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)N)Br |
Origin of Product |
United States |
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